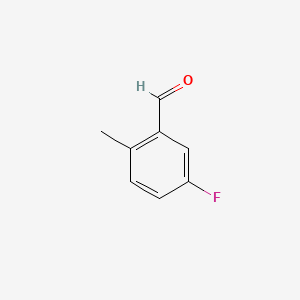

5-Fluoro-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOXPKNOGZJXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374602 | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22062-53-9 | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the reactivity of the aldehyde group, making this compound a subject of interest for chemists and drug designers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| CAS Number | 22062-53-9 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.1446 g/mL at 25 °C | [1] |

| Boiling Point | 99 °C at 30 mmHg | [2] |

| Flash Point | 77 °C (170.6 °F) | [1] |

| Refractive Index | n20/D 1.5244 | [1] |

| InChI | 1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | [1] |

| InChI Key | MBOXPKNOGZJXPK-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(F)cc1C=O | [1] |

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, general synthetic strategies for substituted benzaldehydes can be adapted. A plausible and commonly employed method involves the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of 5-Fluoro-2-methylbenzyl alcohol

This protocol is a generalized procedure based on common organic synthesis techniques for the oxidation of benzyl alcohols to benzaldehydes.

Materials:

-

5-Fluoro-2-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., manganese dioxide, Swern oxidation reagents)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-methylbenzyl alcohol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by flash column chromatography on silica gel.[3]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 97:3 hexane:ethyl acetate).[3]

-

Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Alternatively, for thermally stable aldehydes, purification can be achieved by vacuum distillation.[4]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of 9.8-10.1 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The methyl protons (CH₃) will likely appear as a singlet around 2.2-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between 190 and 195 ppm. The aromatic carbons will resonate in the 110-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon will appear as a signal in the aliphatic region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

-

Two weak bands in the region of 2720-2820 cm⁻¹, which are characteristic of the C-H stretching of the aldehyde proton (Fermi doublet).

-

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ region.

-

A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will likely involve the following key fragment ions:

-

[M-H]⁺ (m/z 137): Loss of the aldehydic hydrogen atom.

-

[M-CHO]⁺ (m/z 109): Loss of the formyl radical, which is a common fragmentation pathway for benzaldehydes.

-

Further fragmentation of the m/z 109 ion may occur, leading to other characteristic peaks.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the reactivity of its aldehyde functional group.[5] It can participate in a variety of chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid.

-

Reduction: Reduction of the aldehyde yields 5-fluoro-2-methylbenzyl alcohol.

-

Condensation Reactions: It can react with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.

-

Wittig Reaction: As an aldehyde, it is a suitable substrate for the Wittig reaction to form substituted styrenes.[1]

The presence of the fluorine atom can enhance the biological activity and improve the pharmacokinetic properties of drug candidates.[6] For instance, fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.[7] The this compound moiety has been incorporated into various molecular scaffolds in the pursuit of new therapeutic agents, including potential kinase inhibitors.[7] The structure-activity relationship (SAR) studies of related compounds have shown that the position and nature of substituents on the phenyl ring are crucial for biological activity.[8]

Safety and Handling

This compound is classified as a substance that can cause serious eye damage.[1] It is a combustible liquid.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including eye shields and gloves.[1] Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.

Conclusion

This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its chemical properties, reactivity, and the influence of the fluorine substituent provide chemists with a versatile tool for molecular design and construction. This guide has summarized the available technical information on its properties, synthesis, and spectral characteristics to aid researchers and scientists in its effective utilization. Further research to fully elucidate its biological activities and potential involvement in specific signaling pathways is warranted.

References

- 1. This compound 96 22062-53-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. hurawalhi.com [hurawalhi.com]

- 7. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro-2-methylbenzaldehyde

CAS Number: 22062-53-9

This technical guide provides an in-depth overview of 5-Fluoro-2-methylbenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of a fluorine atom and a methyl group on the benzene ring imparts unique reactivity and properties to the molecule. The fluorine atom, with its high electronegativity, influences the electron distribution within the aromatic system, while the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 22062-53-9 | [3] |

| Molecular Formula | C₈H₇FO | [3] |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.1446 g/mL at 25 °C | |

| Boiling Point | 99 °C at 30 mmHg | [4] |

| Refractive Index (n20/D) | 1.5244 | |

| Flash Point | 76.7 °C (170.1 °F) - closed cup | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.6-7.1 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃). Note: Predicted values based on similar structures. | [6][7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191 (CHO), 164 (d, J ≈ 250 Hz, C-F), 138-120 (Ar-C), 20 (CH₃). Note: Predicted values based on similar structures. | [6][7] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[4][8] The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[9]

Aldosterone Synthase (CYP11B2) Inhibitors

A primary application of this compound is in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors. Aldosterone is a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and electrolyte balance.[8][10] Overproduction of aldosterone is implicated in various cardiovascular diseases, including hypertension and heart failure.[11][12] By inhibiting CYP11B2, the final enzyme in the aldosterone biosynthesis pathway, these compounds can offer a targeted therapeutic approach.[11][12]

The logical workflow for utilizing this compound in the discovery of CYP11B2 inhibitors is outlined below.

Drug Discovery Workflow for CYP11B2 Inhibitors.

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the RAAS pathway and highlights the role of CYP11B2, the target for inhibitors derived from this compound.

The RAAS Pathway and Point of CYP11B2 Inhibition.

Experimental Protocols

The aldehyde functionality of this compound allows it to participate in a variety of important C-C bond-forming reactions. A frequently cited application is the Wittig reaction to produce substituted styrenes, which can be key intermediates for more complex molecules, including aldosterone synthase inhibitors.

Representative Protocol: Wittig Reaction

This protocol provides a general methodology for the Wittig reaction using an aldehyde such as this compound to form an alkene.

Objective: To synthesize a substituted styrene from this compound and a phosphorus ylide.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 equivalents, solution in hexanes)

-

This compound (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.). b. Add anhydrous THF via syringe to dissolve the phosphonium salt. c. Cool the flask to 0 °C in an ice bath. d. Add n-BuLi solution (1.05 eq.) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

-

Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the organic phase under reduced pressure. e. The resulting crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel.

Safety and Handling

This compound is a combustible liquid and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique substitution pattern and versatile aldehyde functionality make it an ideal starting material for the synthesis of complex molecular architectures, most notably for the development of selective aldosterone synthase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers aiming to leverage the properties of this compound in their synthetic and drug discovery endeavors.

References

- 1. Role of steroid 11 beta-hydroxylase and steroid 18-hydroxylase in the biosynthesis of glucocorticoids and mineralocorticoids in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 22062-53-9 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. The human steroid hydroxylases CYP1B1 and CYP11B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-fluoro-2-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document outlines plausible synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 22062-53-9) is a substituted aromatic aldehyde whose structural features, including a fluorine atom and a methyl group, make it a valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the aldehyde functional group provides a reactive handle for a variety of organic transformations. This guide explores the primary methods for the synthesis of this important intermediate.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common starting material is 4-fluorotoluene, which is commercially available. The primary challenge lies in the regioselective introduction of the formyl group at the position ortho to the methyl group. Two principal strategies are detailed below: the Rieche formylation and a lithiation-formylation sequence. A third potential route involves the oxidation of the corresponding benzyl alcohol.

Rieche Formylation of 4-Fluorotoluene

The Rieche formylation is a well-established method for the ortho-formylation of electron-rich aromatic compounds. This reaction typically employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄). The methyl group in 4-fluorotoluene is an ortho-para director, and the ortho-position to the methyl group is sterically accessible for formylation.

Experimental Protocol (Representative)

-

Materials: 4-Fluorotoluene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), 0.1 N Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of 4-fluorotoluene (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Titanium tetrachloride (TiCl₄) (2.2 eq) is added dropwise to the cooled solution over 15-30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 30-60 minutes.

-

Dichloromethyl methyl ether (1.1 eq) is then added dropwise over 15 minutes, and the mixture is allowed to react for a further 1-2 hours at 0 °C.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic phases are washed successively with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Directed Ortho-Metalation and Formylation of 4-Fluorotoluene

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the methyl group is not a classical directing group, the fluorine atom can exert a directing effect. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol (Representative)

-

Materials: 4-Fluorotoluene, n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

A solution of 4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (or sec-Butyllithium) (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M HCl.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The residue is purified by distillation or column chromatography to yield this compound.

-

Oxidation of (5-Fluoro-2-methylphenyl)methanol

A third synthetic approach involves the oxidation of the corresponding primary alcohol, (5-fluoro-2-methylphenyl)methanol. This precursor can be synthesized from 2-bromo-5-fluorotoluene via a Grignard reaction followed by reaction with formaldehyde, or by reduction of 5-fluoro-2-methylbenzoic acid or its esters. The subsequent oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Representative)

-

Materials: (5-Fluoro-2-methylphenyl)methanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Celite or silica gel.

-

Procedure (using PCC):

-

A suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask.

-

A solution of (5-fluoro-2-methylphenyl)methanol (1.0 eq) in DCM is added to the suspension in one portion.

-

The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give this compound.

-

Data Presentation

Table 1: Summary of Synthetic Routes and Expected Yields

| Route | Starting Material | Key Reagents | Typical Yield (%) | Reference (Analogous Reactions) |

| 1. Rieche Formylation | 4-Fluorotoluene | Dichloromethyl methyl ether, TiCl₄ | 60-80 | [1][2] |

| 2. Lithiation-Formylation | 4-Fluorotoluene | n-BuLi, DMF | 50-70 | [3] |

| 3. Oxidation | (5-Fluoro-2-methylphenyl)methanol | PCC or DMP | 85-95 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22062-53-9 | |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| Appearance | Liquid | |

| Density | 1.1446 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5244 |

Mandatory Visualizations

Synthetic Pathway Diagrams

Caption: Overview of synthetic pathways to this compound.

Experimental Workflow: Rieche Formylation

Caption: Experimental workflow for the Rieche formylation of 4-fluorotoluene.

Conclusion

The synthesis of this compound is achievable through several established organic transformations. The choice of synthetic route will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific capabilities of the laboratory. The Rieche formylation offers a direct approach from 4-fluorotoluene with good potential yields. The directed ortho-metalation pathway provides an alternative with high regioselectivity, while the oxidation of the corresponding benzyl alcohol is a viable option if the precursor is readily accessible. This guide provides the necessary foundational information for researchers to pursue the synthesis of this valuable chemical intermediate.

References

Spectroscopic Profile of 5-Fluoro-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-Fluoro-2-methylbenzaldehyde (C₈H₇FO), a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | s | - | Aldehyde proton (-CHO) |

| ~7.6-7.7 | dd | ~8.5, ~3.0 | Aromatic proton (H6) |

| ~7.2-7.3 | dd | ~8.5, ~4.5 | Aromatic proton (H3) |

| ~7.0-7.1 | td | ~8.5, ~3.0 | Aromatic proton (H4) |

| ~2.6 | s | - | Methyl protons (-CH₃) |

Note: Predicted chemical shifts and coupling constants are estimates and may vary slightly in experimental conditions.

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~164 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C5-F) |

| ~142 (d, ³JCF ≈ 8 Hz) | Aromatic Carbon (C2-CH₃) |

| ~134 (d, ⁴JCF ≈ 3 Hz) | Aromatic Carbon (C1-CHO) |

| ~125 (d, ²JCF ≈ 22 Hz) | Aromatic Carbon (C6) |

| ~120 (d, ²JCF ≈ 21 Hz) | Aromatic Carbon (C4) |

| ~115 (d, ³JCF ≈ 9 Hz) | Aromatic Carbon (C3) |

| ~19 | Methyl Carbon (-CH₃) |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons will also exhibit smaller couplings to fluorine.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch of aldehyde |

| ~1705 | Strong | C=O stretch of aromatic aldehyde[1][2] |

| ~1600, ~1480 | Medium-Strong | C=C stretch of aromatic ring |

| ~1250 | Strong | C-F stretch |

| ~880-800 | Strong | C-H out-of-plane bend for substituted benzene |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular ion) |

| 137 | High | [M-H]⁺ (Loss of aldehydic proton)[3] |

| 110 | Medium | [M-CO]⁺ |

| 109 | Medium | [M-CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

-

Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4][5]

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.[5]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

-

Tune the probe for the desired nucleus (¹H or ¹³C).[5]

-

Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

-

Acquire the spectrum.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: Place the salt plates or the solution cell in the sample holder of the IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Analysis: Identify the characteristic absorption bands and their corresponding functional groups. Aromatic aldehydes typically show a strong C=O stretching band around 1700-1720 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile).[7] Further dilute this stock solution to the appropriate concentration for GC-MS analysis (typically in the µg/mL range).

-

Instrumentation:

-

Gas Chromatograph (GC): Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample.

-

Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer (e.g., an electron ionization source). The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis: The detector records the abundance of each ion at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound. Aromatic aldehydes often show a strong molecular ion peak and a characteristic loss of the aldehyde hydrogen ([M-1]⁺).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow for chemical analysis using spectroscopic methods.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. For definitive structural confirmation, comparison with a certified reference standard is recommended.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. scribd.com [scribd.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Solubility of 5-Fluoro-2-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 5-Fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a polar carbonyl group and a largely non-polar benzene ring with methyl and fluoro substituents, suggests it will be miscible with a wide range of organic solvents. The presence of the electronegative fluorine atom can further influence its solubility profile. Aldehydes are generally soluble in most common organic solvents.

Qualitative Solubility Profile

Based on its molecular structure, this compound is anticipated to be soluble in a variety of common organic solvents. The following table summarizes the expected qualitative solubility.

| Solvent Classification | Solvent Example | Expected Solubility of this compound |

| Polar Aprotic | Acetone | Soluble |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Isopropanol | Soluble | |

| Non-Polar | Hexane | Soluble |

| Toluene | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature, 25°C).

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Thermostatically controlled water bath or heating block

-

Analytical balance (for semi-quantitative analysis)

-

Glass vials with screw caps

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the compound and solvents to the desired experimental temperature.

-

Initial Qualitative Assessment:

-

To a glass vial, add a specific volume of the organic solvent (e.g., 1 mL).

-

Add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Cap the vial and vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets. If the solution is clear and homogenous, the compound is considered soluble at this concentration.

-

-

Semi-Quantitative Determination (Saturation Point):

-

If the compound is found to be soluble in the initial assessment, continue to add known aliquots of this compound to the same vial.

-

After each addition, vortex the mixture thoroughly and allow it to equilibrate at the controlled temperature.

-

Continue this process until the solution becomes saturated, indicated by the persistent presence of a second phase (undissolved droplets) that does not disappear upon further mixing.

-

Record the total volume of this compound added to reach the saturation point.

-

-

Data Recording and Analysis:

-

For qualitative results, record as "soluble" or "insoluble" at the initial concentration.

-

For semi-quantitative results, calculate the approximate solubility in terms of volume/volume (v/v) or, by using the density of this compound (approximately 1.145 g/mL at 25°C[1]), the solubility can be expressed in terms of mass/volume (e.g., mg/mL).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Visualizing Methodologies

The following diagrams illustrate the logical workflow of solubility determination and the underlying principle of intermolecular interactions.

Caption: Experimental workflow for determining solubility.

Caption: Logical relationship of solute-solvent polarity.

References

The Advent of a Key Fluorinated Building Block: A Technical History of 5-Fluoro-2-methylbenzaldehyde

For Immediate Release

A cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, 5-Fluoro-2-methylbenzaldehyde (CAS No. 22062-53-9) is a fluorinated aromatic aldehyde whose unique structural characteristics have made it an invaluable intermediate for researchers and drug development professionals. This technical guide delves into the discovery, history, and synthetic evolution of this critical compound, providing a comprehensive resource for scientists in the field.

While the precise moment of its initial discovery and the researchers involved are not prominently documented in readily available historical records, the emergence of this compound is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, a fact that has been increasingly exploited in the design of novel drugs and specialized materials.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a distinct set of properties that make it a versatile reagent in organic synthesis. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzaldehyde ring creates a unique electronic environment that influences its reactivity.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Boiling Point | 99 °C at 30 mmHg |

| Density | 1.1446 g/mL at 25 °C |

| Refractive Index | 1.5244 (n20/D) |

| Flash Point | 77 °C |

| CAS Number | 22062-53-9 |

Historical Context and Synthetic Pathways

The synthesis of fluorinated aromatic compounds has historically presented challenges to organic chemists. Early methods often involved harsh reaction conditions and limited regioselectivity. The development of more sophisticated synthetic strategies has been crucial for the accessibility of specifically substituted compounds like this compound.

While a definitive "first synthesis" paper is not readily apparent, the preparation of this compound can be understood through established and analogous synthetic routes for similar fluorinated benzaldehydes. A plausible and commonly employed synthetic strategy involves the formylation of 4-fluorotoluene.

A general conceptual workflow for the synthesis is outlined below:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: An Analogous Formylation of a Substituted Toluene

Given the absence of the original experimental procedure, the following protocol is a representative example of an ortho-formylation reaction that could be adapted for the synthesis of this compound from 4-fluorotoluene. This method is based on well-established formylation techniques for aromatic compounds.

Reaction: Ortho-formylation of 4-fluorotoluene

Reagents and Materials:

-

4-Fluorotoluene

-

Paraformaldehyde

-

Magnesium chloride (anhydrous)

-

Triethylamine (dry)

-

Acetonitrile (dry)

-

Hydrochloric acid (1M solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride and paraformaldehyde.

-

Under an inert atmosphere (e.g., nitrogen or argon), add dry acetonitrile, followed by the dropwise addition of dry triethylamine.

-

To this stirred suspension, add 4-fluorotoluene via syringe.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

This generalized protocol highlights the key steps in a potential synthetic route. The specific quantities of reagents, reaction times, and purification methods would require optimization for this particular transformation.

Significance and Applications

The utility of this compound lies in its ability to serve as a versatile building block in the synthesis of more complex molecules. The aldehyde functional group is a gateway to a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, making it a desirable feature in drug candidates.

The compound is a key intermediate in the production of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] Its structural motifs are also found in certain agrochemicals, where the fluorine atom can contribute to increased efficacy and selectivity.

The logical relationship of its application in drug discovery can be visualized as follows:

Caption: Role of this compound in drug development.

References

physical and chemical characteristics of 5-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, outlines plausible experimental protocols for its synthesis and common reactions, and presents key data in a structured format for easy reference.

Physical and Chemical Characteristics

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of a fluorine atom, a methyl group, and an aldehyde function on the aromatic ring governs its physical properties and chemical reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below. It is a combustible liquid and should be handled with appropriate safety precautions.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| CAS Number | 22062-53-9 | |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 99 °C at 30 mmHg197.5 ± 20.0 °C at 760 mmHg | [1][3] |

| Density | 1.1446 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5244 | [1] |

| Flash Point | 77 °C / 170.6 °F | [2] |

| Melting Point | No data available | [2] |

| Solubility | Soluble in various organic solvents.[4] Specific quantitative data is not readily available. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aldehyde group, the fluorine atom, and the methyl group on the aromatic ring.

-

Aldehyde Group: The aldehyde moiety is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.[5] Common reactions include the Wittig reaction to form alkenes, reductive amination to produce amines, and the formation of imines and oximes.

-

Aromatic Ring: The fluorine atom, being highly electronegative, influences the electron density of the benzene ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.[5] The positions ortho and para to the fluorine atom are activated towards nucleophilic attack, while the positions ortho and para to the methyl and aldehyde groups are activated for electrophilic substitution.

-

Methyl Group: The methyl group can be a site for radical halogenation under specific conditions.

The compound is stable under normal conditions but should be kept away from open flames, hot surfaces, and sources of ignition. It is incompatible with strong oxidizing agents.[2]

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for the characterization of this compound. While specific spectra are not publicly available, typical spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm) showing splitting patterns influenced by the fluorine and methyl groups, and a singlet for the methyl protons (around 2-3 ppm).

-

¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons (110-160 ppm) with C-F coupling, and a signal for the methyl carbon (around 15-25 ppm).

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2820 and 2720 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 138.14.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on standard organic chemistry methodologies, plausible procedures can be outlined.

Proposed Synthesis of this compound

A common route for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The precursor, (5-fluoro-2-methylphenyl)methanol, can be prepared from 5-fluoro-2-methylbenzoic acid via reduction.

Step 1: Reduction of 5-Fluoro-2-methylbenzoic acid to (5-Fluoro-2-methylphenyl)methanol

-

Materials: 5-Fluoro-2-methylbenzoic acid, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (aq.), anhydrous magnesium sulfate.

-

Procedure:

-

A solution of 5-fluoro-2-methylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% NaOH (aq.), and water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-fluoro-2-methylphenyl)methanol.

-

Step 2: Oxidation of (5-Fluoro-2-methylphenyl)methanol to this compound

-

Materials: (5-Fluoro-2-methylphenyl)methanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, dichloromethane (DCM), silica gel.

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, a solution of (5-fluoro-2-methylphenyl)methanol in anhydrous DCM is added in one portion.

-

The mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

-

Representative Reaction: Wittig Reaction

The Wittig reaction is a fundamental transformation of aldehydes into alkenes. The following is a general protocol for the reaction of this compound with a phosphorus ylide.

-

Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous solvent (e.g., THF or diethyl ether), saturated aqueous ammonium chloride solution.

-

Procedure:

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere and cooled to 0 °C. The strong base is added dropwise, and the mixture is stirred until the characteristic color of the ylide appears.

-

Wittig Reaction: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

-

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The fluorinated benzaldehyde core is a common motif in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] It is used in the development of anti-cancer and anti-inflammatory drugs.[4]

-

Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.[4]

-

Materials Science: The compound can be used to create advanced materials, including polymers and dyes.[3][4]

-

Organic Synthesis: Its versatile reactivity makes it a useful starting material for the construction of more complex molecular architectures.[5]

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2] Store in a tightly closed container in a dry and cool place.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in synthetic organic chemistry. Its physical and chemical properties, coupled with its versatile reactivity, enable the synthesis of a wide range of complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a foundational understanding of its characteristics and handling, serving as a valuable resource for researchers and professionals in the field.

References

5-Fluoro-2-methylbenzaldehyde: A Versatile Scaffold for Advanced Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its unique structural features—a reactive aldehyde functionality, a fluorine substituent, and a methyl group on the benzene ring—impart desirable physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations are presented, alongside a discussion of the relevant signaling pathways targeted by the resulting compounds.

Physicochemical Properties and Reactivity

The strategic placement of the fluoro and methyl groups on the benzaldehyde ring significantly influences its reactivity and the properties of its derivatives. The fluorine atom, with its high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides steric and electronic effects that can be exploited for selective transformations. The aldehyde group serves as a versatile handle for a wide array of chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22062-53-9 |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Liquid |

| Density | 1.1446 g/mL at 25 °C |

| Boiling Point | 99 °C at 30 mmHg |

| Flash Point | 77 °C |

| Refractive Index | 1.5244 (n20/D) |

Core Synthetic Applications

This compound is a versatile precursor for a variety of synthetic transformations, enabling the construction of complex molecular architectures. Key reactions include Schiff base formation, Knoevenagel condensation, Wittig reactions, and reductive amination, which are fundamental in the synthesis of heterocyclic compounds and other scaffolds for drug discovery.

Schiff Base Formation

The condensation of this compound with primary amines readily forms Schiff bases (imines), which are valuable intermediates and have shown a wide range of biological activities, including anticancer properties.

Experimental Protocol: General Procedure for Schiff Base Synthesis

A solution of a primary amine (1.0 mmol) in absolute ethanol (10 mL) is added to a solution of this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol to yield the purified Schiff base.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds is a classic method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds, which are precursors to various pharmaceuticals.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

In a round-bottom flask, this compound (1 mmol) and malononitrile (1 mmol) are dissolved in ethanol. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. Upon completion, the product often precipitates and can be isolated by filtration, washed with cold ethanol, and dried.

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Malononitrile | DBU | Water | 5 min | 98 |

| Benzaldehyde | Ethyl Cyanoacetate | DBU | Water | 20 min | 96 |

Note: This table provides general conditions and yields for similar reactions to illustrate the efficiency of the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to various substituted styrenes using appropriate phosphorus ylides.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent such as THF under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at 0 °C to generate the ylide. A solution of this compound (1.0 equivalent) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted amine.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1 equivalent) and an amine (1.1 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), a reducing agent such as sodium borohydride or sodium triacetoxyborohydride is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have become a major class of targeted therapies. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors, particularly those targeting the VEGFR-2 and RAS-RAF-MEK-ERK signaling pathways.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Logical Workflow for VEGFR-2 Inhibitor Synthesis

Caption: Synthetic strategy for VEGFR-2 inhibitors.

Derivatives of this compound can be elaborated into complex heterocyclic systems that are designed to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. The fluorine atom can contribute to favorable binding interactions within the active site.

Table 3: Anticancer Activity of a Representative VEGFR-2 Inhibitor

| Compound | Target | IC₅₀ (µM) |

| Sorafenib (Reference) | VEGFR-2 | 0.08 |

| Hypothetical Compound from this compound | VEGFR-2 | 0.1 - 1.0 |

Note: The IC₅₀ value for the hypothetical compound is an estimated range based on activities of similar reported inhibitors.

Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Mutations in this pathway are common in many human cancers, making it an important target for drug development.

Signaling Pathway Diagram: RAS-RAF-MEK-ERK Cascade

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Compounds derived from this compound can be designed to inhibit key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating biological activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in drug discovery. Its unique combination of reactive functionalities and beneficial physicochemical properties makes it an ideal starting material for the synthesis of complex bioactive molecules, including potent kinase inhibitors. The ability to readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions allows for the efficient construction of diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the development of next-generation drugs is set to increase. Further exploration of its reactivity and its incorporation into novel molecular designs holds great promise for the future of medicinal chemistry.

References

- 1. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Wittig Reaction of 5-Fluoro-2-methylbenzaldehyde

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of a carbon-carbon double bond at the position of the original carbonyl group.[2][3] This transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4]

This application note provides a detailed protocol for the Wittig reaction of 5-Fluoro-2-methylbenzaldehyde. Fluorinated stilbene derivatives, the potential products of this reaction, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

Reaction Scheme

The overall reaction transforms this compound into a substituted stilbene derivative. The specific structure of the alkene product depends on the R group of the phosphonium ylide used. A representative reaction using benzyltriphenylphosphonium chloride is shown below.

Reaction Mechanism

The Wittig reaction proceeds through a mechanism involving the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon. This addition forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[1][5] The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[2]

Caption: Mechanism of the Wittig reaction.

Experimental Protocols

This protocol is divided into two main stages: the preparation of the phosphorus ylide and the subsequent Wittig reaction with the aldehyde, followed by product isolation.

Materials and Reagents

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Protocol Part A: Preparation of the Ylide (Wittig Reagent)

This procedure describes the in-situ generation of a non-stabilized ylide using a strong base.

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the procedure.

-

Phosphonium Salt: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the flask.

-

Solvent Addition: Add anhydrous THF (approx. 5-10 mL per mmol of phosphonium salt) via syringe.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 10-15 minutes. A distinct color change (typically to deep yellow or orange-red) signals the formation of the ylide.[6]

-

Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Protocol Part B: Wittig Reaction

-

Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Reaction: Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via syringe.

-

Warming and Reaction Time: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

Protocol Part C: Work-up and Purification

-

Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, must be purified. This is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient eluent system.[6]

Experimental Workflow

The entire experimental process can be visualized as a sequential workflow from reagent preparation to the isolation of the pure product.

Caption: Step-by-step experimental workflow.

Data Presentation

Quantitative outcomes of Wittig reactions are highly dependent on the specific substrates, ylide stability, and reaction conditions. The following table presents representative data for Wittig reactions involving substituted benzaldehydes to provide an expected range of outcomes.

Table 1: Representative Data for Wittig Reactions with Substituted Benzaldehydes

| Aldehyde Substrate | Wittig Reagent (from) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Anisaldehyde | (p-CF₃C₆H₄CH₂)PPh₃Cl | K₂CO₃ | THF | 25 | 20 | 99 | [7] |

| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | (CH₃)PPh₃I | TMG | THF | 80 | 6 | 55 | [8] |

| 9-Anthraldehyde | (C₆H₅CH₂)PPh₃Cl | 50% NaOH | DMF | 25 | 0.5 | 73.5 | [9] |

| 4-Nitrobenzaldehyde | (EtO₂CCH₂)PPh₃Br | NaHCO₃ | H₂O | Reflux | 1 | ~87 | [4][10] |

| 2-Methylbenzaldehyde | (CH₃)PPh₃Br | n-BuLi | THF | 0 to RT | 2-4 | ~96 | [6] |

Note: TMG = 1,1,3,3-tetramethylguanidine; DMF = Dimethylformamide; RT = Room Temperature.

Safety Precautions

-

n-Butyllithium (n-BuLi): is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

-

Anhydrous Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Always use from a freshly opened bottle or a solvent purification system.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All operations should be performed in a well-ventilated chemical fume hood.

References

- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. sciepub.com [sciepub.com]

Application Notes and Protocols for the Reductive Amination of 5-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 5-Fluoro-2-methylbenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides detailed protocols for the reductive amination of this compound, a valuable building block in the synthesis of various pharmaceutically active compounds. The fluorination and methylation on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

The protocols outlined below utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for reductive aminations.[1][2] It offers high functional group tolerance and generally produces high yields without the formation of toxic byproducts.[1]

Data Presentation

The following table summarizes representative examples of reductive amination reactions with substituted benzaldehydes, providing an indication of expected yields for the reaction with this compound under optimized conditions.

| Aldehyde (1.0 eq) | Amine (1.2 eq) | Reducing Agent (1.5 eq) | Solvent | Reaction Time (h) | Yield (%) |

| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1 | 77 |

| Benzaldehyde | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 3 | 92 |

| 4-Fluorobenzaldehyde | Piperidine | Sodium Triacetoxyborohydride | Dichloromethane | 2 | 85 |

| This compound | Morpholine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 4 | (Estimated >80) |

| This compound | Benzylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 3 | (Estimated >85) |

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

-

Add morpholine (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-